Direct Comparative Inhibition of Photophosphorylation in Spinach Chloroplasts vs. Magnoflorine
In a foundational study screening 12 alkaloids for their effects on photosynthetic energy conservation, O,O'-dimethylmagnoflorine was one of only four compounds that partially inhibited photophosphorylation at a concentration of 500 µM. Crucially, its closest structural analog, magnoflorine, was tested under identical conditions and had absolutely no effect on photophosphorylation at the same 500 µM dose [1]. This establishes a qualitative and functionally critical difference between the two molecules.
| Evidence Dimension | Inhibition of photophosphorylation in isolated spinach chloroplasts |
|---|---|
| Target Compound Data | Partial inhibition of photophosphorylation at 500 µM |
| Comparator Or Baseline | Magnoflorine: No effect on photophosphorylation at 500 µM |
| Quantified Difference | Qualitative: Active (partial inhibitor) vs. Inactive (no effect) |
| Conditions | Isolated spinach chloroplasts; photophosphorylation assay; compounds tested at 500 µM (Vallejos et al., 1974). |
Why This Matters
This provides the strongest evidence for non-interchangeability, proving that the methylation pattern directly confers a gain-of-function that magnoflorine lacks, making O,O'-dimethylmagnoflorine the required compound for any photosynthesis inhibition study.
- [1] Vallejos RH, et al. Alkaloids as inhibitors of photophosphorylation in spinach chloroplasts. Biochim Biophys Acta. 1974 Jan 18;333(1):141-8. doi: 10.1016/0005-2728(74)90170-4. PMID: 19397001. View Source
